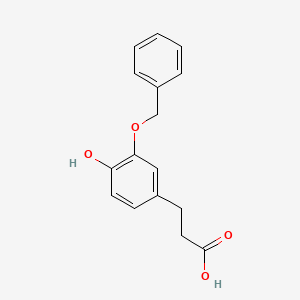

3-(3-(Benzyloxy)-4-hydroxyphenyl)propanoic acid

Description

Introduction to 3-(3-(Benzyloxy)-4-hydroxyphenyl)propanoic Acid

This compound (CAS 263277-10-7) is a multifunctional aromatic carboxylic acid characterized by a benzyl-protected hydroxyl group and a propanoic acid side chain. Its molecular formula, C₁₆H₁₆O₄, reflects a balance of aromaticity and aliphatic flexibility, making it valuable in polymer chemistry and pharmaceutical intermediates. The compound’s dual functionality—a phenolic hydroxyl group protected by a benzyl ether and a terminal carboxylic acid—enables selective reactivity in multi-step syntheses.

Systematic Nomenclature and Structural Analysis

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name This compound derives from its substituents:

- A phenyl ring substituted at positions 3 and 4 with benzyloxy (-OCH₂C₆H₅) and hydroxyl (-OH) groups, respectively.

- A propanoic acid chain (-CH₂CH₂COOH) attached to the phenyl ring’s carbon-1.

Isomeric possibilities are limited due to the fixed positions of the benzyloxy and hydroxyl groups. Tautomerism is absent, but steric effects from the bulky benzyloxy group influence conformational preferences.

| Property | Value | Source Reference |

|---|---|---|

| CAS Number | 263277-10-7 | |

| Molecular Formula | C₁₆H₁₆O₄ | |

| Molecular Weight | 272.30 g/mol | |

| Key Functional Groups | Benzyl ether, phenol, carboxyl |

Molecular Geometry and Conformational Analysis

The molecule adopts a planar aromatic ring with the propanoic acid chain extending orthogonally to minimize steric clashes. Key geometric features include:

Properties

Molecular Formula |

C16H16O4 |

|---|---|

Molecular Weight |

272.29 g/mol |

IUPAC Name |

3-(4-hydroxy-3-phenylmethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C16H16O4/c17-14-8-6-12(7-9-16(18)19)10-15(14)20-11-13-4-2-1-3-5-13/h1-6,8,10,17H,7,9,11H2,(H,18,19) |

InChI Key |

CQDOMJRIDKSSRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)CCC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Benzylation of Hydroxyphenyl Precursors

The initial step involves the selective protection of the phenolic hydroxyl group by benzylation, typically using benzyl bromide and a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). This reaction yields 3-(3-(benzyloxy)-4-hydroxyphenyl) intermediates.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reagents | Benzyl bromide, K2CO3 or NaH | Base facilitates nucleophilic substitution |

| Solvent | DMF, THF | Anhydrous conditions preferred |

| Temperature | Room temperature to 60°C | Controlled to avoid side reactions |

| Reaction Time | 4–12 hours | Monitored by TLC or HPLC |

| Yield | 85–95% | High selectivity for O-benzylation |

Formation of Propanoic Acid Side Chain

The propanoic acid moiety is introduced via aldol condensation or Knoevenagel-type reactions between the benzylated hydroxybenzaldehyde and malonic acid or its derivatives, often in the presence of bases such as sodium ethoxide (NaOEt).

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reagents | Benzylated hydroxybenzaldehyde, malonic acid | Base-catalyzed condensation |

| Base | Sodium ethoxide (NaOEt) | Promotes carbanion formation |

| Solvent | Ethanol or ethanol/water mixture | Facilitates solubility |

| Temperature | Reflux (60–80°C) | Ensures completion of condensation |

| Reaction Time | 6–24 hours | Reaction progress monitored |

| Yield | 70–90% | Purification by recrystallization or chromatography |

Catalytic Hydrogenolysis (Optional Deprotection)

If the benzyloxy group needs to be removed or modified, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere is employed.

| Catalyst | Solvent | Pressure | Time | Yield | Notes |

|---|---|---|---|---|---|

| Pd/C (10%) | Ethanol | 1 atm H2 | 4 hours | 85–90% | Converts benzyloxy to free phenol |

Industrial synthesis often adapts the above methods to continuous flow reactors to improve yield, reproducibility, and safety. Optimization of reaction parameters such as temperature, reagent stoichiometry, and reaction time is critical to maximize product purity and minimize byproducts.

| Step | Reaction Type | Reagents/Conditions | Yield Range | Key Notes |

|---|---|---|---|---|

| Benzylation | Nucleophilic substitution | Benzyl bromide, K2CO3, DMF, RT-60°C | 85–95% | Protects phenolic OH |

| Aldol Condensation | Base-catalyzed condensation | Benzylated aldehyde, malonic acid, NaOEt, reflux | 70–90% | Forms propanoic acid side chain |

| Hydroxylation/Oxidation | Oxidation | KMnO4 (acidic), H2O2/Fe2+ | Variable | Introduces or modifies hydroxyl group |

| Catalytic Hydrogenolysis | Hydrogenation | Pd/C, ethanol, 1 atm H2, 4 h | 85–90% | Optional deprotection step |

- Reaction yields are highly dependent on the purity of starting materials and precise control of reaction conditions.

- Use of anhydrous solvents and inert atmosphere during benzylation improves selectivity and yield.

- Over-oxidation during hydroxylation can be minimized by controlling oxidant concentration and reaction time.

- Catalytic hydrogenolysis is efficient for deprotection but requires careful monitoring to avoid reduction of other sensitive groups.

- Analytical techniques such as NMR, HPLC, and mass spectrometry are essential for monitoring reaction progress and confirming product identity and purity.

The preparation of 3-(3-(Benzyloxy)-4-hydroxyphenyl)propanoic acid involves a sequence of well-established organic reactions including benzylation, condensation, and selective oxidation. Optimization of reaction parameters and purification methods ensures high yield and purity, making this compound accessible for further research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Benzyloxy)-4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Various substituted phenylpropanoic acids.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for various chemical modifications, which can lead to the development of new materials or pharmaceuticals. For instance, it can be utilized in the synthesis of biologically active compounds through functional group transformations.

Biological Applications

Enzyme Inhibition Studies

In biological research, 3-(3-(Benzyloxy)-4-hydroxyphenyl)propanoic acid has been employed to study enzyme inhibition and protein-ligand interactions. Its structural features enable it to interact with specific enzymes, making it a valuable tool for understanding enzymatic mechanisms and developing inhibitors that could lead to therapeutic agents.

Antimicrobial and Anticancer Research

Recent studies have highlighted the compound's potential as an antimicrobial agent. Modifications to its structure have shown enhanced activity against multidrug-resistant pathogens. Additionally, its derivatives have been investigated for anticancer properties, demonstrating significant cytotoxic effects on various cancer cell lines .

Medical Applications

Therapeutic Development

The compound is being explored as a precursor in drug development. Its derivatives may possess pharmacological properties that could be harnessed for treating conditions such as diabetes and cancer. For example, structural isomers of benzyloxyphenylpropanoic acid have been reported to exhibit hypoglycemic activity, indicating their potential use in managing type 2 diabetes mellitus .

Anti-aging Compositions

Another notable application is in the formulation of anti-aging products. The compound has been linked to skin health benefits, potentially preventing sagging and loss of luster due to its biological properties. Research indicates that derivatives like 3-(4-hydroxyphenyl)propanoic acid amide (phloretamide) can be effective in cosmetic formulations aimed at skin rejuvenation .

Industrial Applications

Pharmaceutical Production

In the pharmaceutical industry, this compound is utilized in the production of fine chemicals and active pharmaceutical ingredients (APIs). Its ability to undergo various chemical reactions makes it suitable for large-scale synthesis of therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3-(Benzyloxy)-4-hydroxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals.

Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.

Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

3-(4-Hydroxyphenyl)propanoic Acid (Phloretic Acid)

- Structure : Lacks the benzyloxy group at the 3-position, with only a 4-hydroxyl substituent.

- Activity: Exhibits antimicrobial activity against Bacillus subtilis and antifungal activity against Aspergillus flavus.

- Physicochemical Properties : Higher water solubility due to the free hydroxyl group, but lower lipophilicity (logP ≈ 1.2) compared to the benzyloxy derivative .

- Key Difference : The absence of the benzyloxy group reduces metabolic stability but enhances direct interaction with biological targets via hydrogen bonding .

3-(3-Hydroxy-4-methoxyphenyl)propanoic Acid

- Structure : Features a 3-hydroxy and 4-methoxy substitution.

- Activity : Isolated from Selaginella tamariscina, this compound inhibits Mycobacterium smegmatis (MIC₅₀ = 58.5 μg/mL) .

- Key Difference : The methoxy group at the 4-position is electron-donating, reducing hydrogen-bonding capacity compared to the 4-hydroxyl group in the target compound. This substitution may decrease antioxidant or target-binding efficiency .

3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic Acid

- Structure : Contains a benzyloxy group at the 3-position and methoxy at the 4-position.

- Synthetic Utility: Used in the synthesis of isoquinoline alkaloids via Bischler-Napieralski reactions .

- However, the benzyloxy group enhances lipophilicity, improving membrane permeability .

Caffeic Acid (3,4-Dihydroxycinnamic Acid)

- Structure : A cinnamic acid derivative with 3,4-dihydroxy substituents.

- Activity: Known for antioxidant, anti-inflammatory, and anticancer properties. Acts as a precursor in lignin biosynthesis .

- Key Difference: The α,β-unsaturated carbonyl group in caffeic acid enables conjugation and redox activity, which are absent in saturated propanoic acid derivatives. This structural feature enhances radical-scavenging capacity but may increase metabolic instability .

Structural-Activity Relationship (SAR) Analysis

*Estimated using fragment-based methods.

Key Observations:

Lipophilicity : The benzyloxy group increases logP by ~2 units compared to phloretic acid, enhancing membrane permeability but reducing aqueous solubility.

Hydrogen Bonding : Free hydroxyl groups (e.g., 4-OH in phloretic acid) improve target engagement but may reduce metabolic stability.

Substituent Effects : Methoxy groups (electron-donating) reduce hydrogen-bonding capacity, while benzyloxy groups serve as protective moieties for controlled reactivity.

Biological Activity

3-(3-(Benzyloxy)-4-hydroxyphenyl)propanoic acid, a compound with notable structural features, has garnered interest in recent years for its potential biological activities, including anticancer and antioxidant properties. This article delves into the synthesis, biological mechanisms, and various studies that highlight the compound's efficacy.

Chemical Structure and Properties

- Molecular Formula : C16H18O4

- Molar Mass : 274.31 g/mol

- CAS Number :

The compound features a benzyloxy group and a hydroxyphenyl moiety, which contribute to its biological activity.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that derivatives of this compound significantly reduce the viability of cancer cell lines, particularly A549 non-small cell lung cancer (NSCLC) cells.

- Cytotoxicity Results :

Antioxidant Activity

The antioxidant properties of the compound were assessed using various assays, including the DPPH radical scavenging assay. The results indicated that:

- DPPH Scavenging : The compound demonstrated significant scavenging activity, suggesting its potential to mitigate oxidative stress in biological systems.

- Comparative Analysis : When compared to ascorbic acid and butylated hydroxytoluene (BHT), certain derivatives exhibited antioxidant capabilities similar to these established antioxidants .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : It appears to activate apoptotic pathways, promoting programmed cell death in malignant cells.

- Antioxidant Defense : By scavenging free radicals, it helps maintain cellular redox balance, potentially preventing carcinogenesis .

Comparative Activity with Similar Compounds

| Compound Name | Anticancer Activity | Antioxidant Activity |

|---|---|---|

| This compound | High | Moderate |

| Doxorubicin | Very High | Low |

| Ascorbic Acid | Low | Very High |

Case Studies and Research Findings

- Study on NSCLC Cells : A study evaluated the effects of various derivatives on A549 cells, revealing that compounds with higher hydroxyl substitutions showed enhanced cytotoxicity and reduced migration capabilities .

- Antioxidant Assessment : The DPPH assay indicated that certain derivatives outperformed standard antioxidants, suggesting their potential utility in therapeutic applications targeting oxidative stress-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.